4-[3-(Trifluoromethyl)phenyl]butanal
Overview
Description
4-[3-(Trifluoromethyl)phenyl]butanal is an organic compound with the molecular formula C11H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanal chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 4-[3-(Trifluoromethyl)phenyl]butanal may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-[3-(Trifluoromethyl)phenyl]butanoic acid.
Reduction: 4-[3-(Trifluoromethyl)phenyl]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]butanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl group.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]butanal involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group and phenyl ring but differs in the functional group attached to the phenyl ring.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of the butanal chain.
4-(Trifluoromethyl)aniline: Contains an amino group instead of the butanal chain.
Uniqueness
4-[3-(Trifluoromethyl)phenyl]butanal is unique due to the combination of the trifluoromethyl group and the butanal chain, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in multiple research fields .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXBLQFXUDTRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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